

# Crystal Structure of Human PRKACA in Complex with DS01080522: A Technical Guide

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## Compound of Interest

Compound Name: DS01080522

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This technical guide provides an in-depth overview of the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor **DS01080522**. The information presented herein is intended to support research and development efforts in the fields of oncology and kinase inhibitor design.

## Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme.[1] Dysregulation of PRKACA activity has been implicated in various diseases, including several types of cancer.[1][2] Notably, a fusion gene involving PRKACA is a key driver in fibrolamellar hepatocellular carcinoma, making it a prime target for therapeutic intervention.[3]

**DS01080522** is a potent inhibitor of PRKACA.[4][5][6][7][8] Understanding the structural basis of this inhibition is paramount for the development of novel and more selective therapeutic agents. This guide details the crystal structure of the human PRKACA-**DS01080522** complex, providing key quantitative data and outlining the typical experimental workflow for such a study.

## Quantitative Data Summary

The following tables summarize the key crystallographic data for the human PRKACA-**DS01080522** complex, as deposited in the Protein Data Bank (PDB) under the accession code 7Y1G, and the in vitro activity of the inhibitor.[3]

**Table 1: Crystallographic Data for PDB ID: 7Y1G[3]**

Parameter	Value
PDB ID	7Y1G
Resolution (Å)	2.30
R-Value Work	0.185
R-Value Free	0.237
Space Group	P 21 21 21
Unit Cell Dimensions (Å)	a=55.12, b=85.23, c=164.57
Expression System	Escherichia coli BL21(DE3)
Method	X-ray Diffraction

**Table 2: Inhibitor Activity Data for DS01080522**

Parameter	Value	Reference
Target	PRKACA Kinase Activity	[4][5][7][8]
IC50	0.8 nM	[4][5][7][8]
Target	CREB Phosphorylation (in NIH/3T3 cells)	[4]
IC50	66 nM	[4]

## Experimental Protocols

While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines a generalized, standard workflow for the determination of a

protein-ligand crystal structure.

## Protein Expression and Purification

- **Gene Synthesis and Cloning:** The gene encoding human PRKACA is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
- **Protein Expression:** The expression vector is transformed into a suitable host, such as *E. coli* BL21(DE3).<sup>[3]</sup> Protein expression is induced, typically by the addition of IPTG, and the cells are grown at a controlled temperature to ensure proper protein folding.
- **Cell Lysis and Clarification:** The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.
- **Affinity Chromatography:** The clarified lysate is passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The target protein binds to the column, while other cellular proteins are washed away. The purified protein is then eluted from the column.
- **Size-Exclusion Chromatography:** As a final purification step, the protein is subjected to size-exclusion chromatography to remove any remaining impurities and aggregated protein, ensuring a homogenous sample for crystallization.

## Crystallization

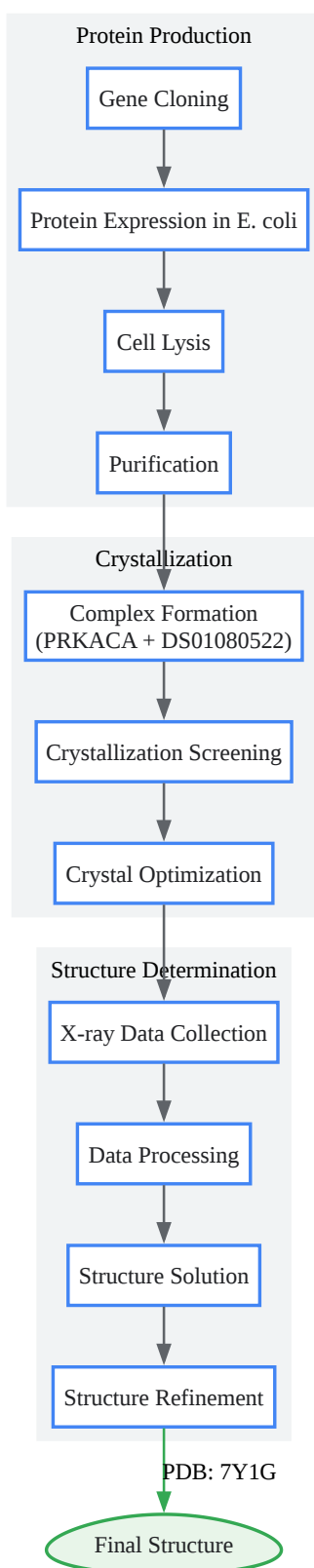
- **Complex Formation:** The purified PRKACA protein is incubated with a molar excess of the inhibitor **DS01080522** to ensure the formation of the protein-ligand complex.
- **Crystallization Screening:** The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. This involves mixing the complex with a wide range of precipitants, buffers, and salts at different concentrations.
- **Optimization:** Promising initial crystal hits are optimized by systematically varying the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting single crystals.

## Data Collection and Structure Determination

- **Crystal Harvesting and Cryo-protection:** Suitable crystals are harvested from the crystallization drops and soaked in a cryo-protectant solution to prevent ice formation during X-ray data collection. The crystals are then flash-cooled in liquid nitrogen.
- **X-ray Diffraction Data Collection:** The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the crystal is recorded on a detector.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- **Structure Solution and Refinement:** The three-dimensional structure of the protein-ligand complex is solved using molecular replacement, with a known structure of PRKACA as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. This iterative process of refinement and model building results in the final, high-resolution crystal structure.

## Visualizations

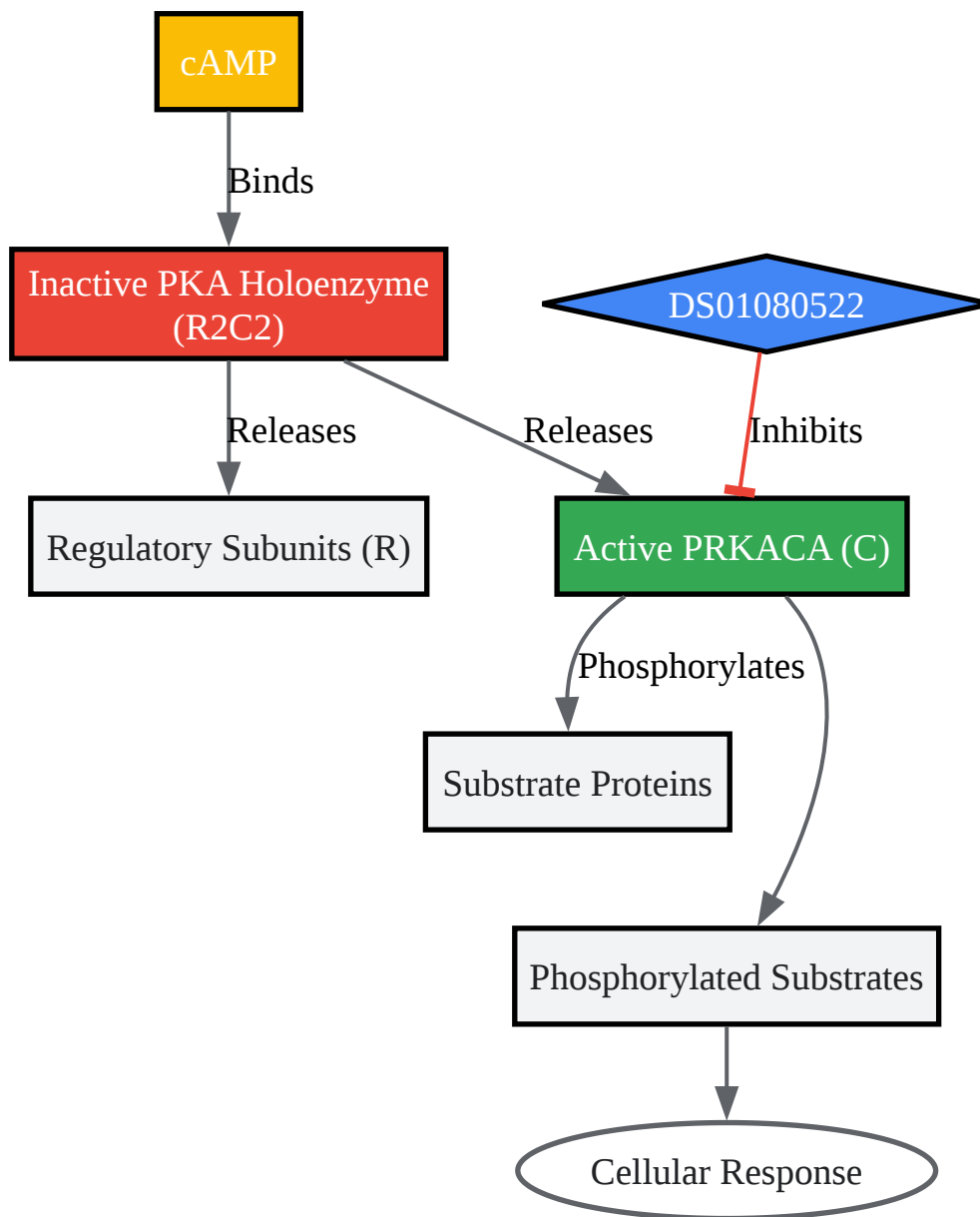
### Experimental Workflow



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Caption: Generalized workflow for determining the crystal structure of a protein-ligand complex.

## PKA Signaling Pathway and Inhibition



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Caption: Simplified PKA signaling pathway illustrating the inhibitory action of **DS01080522**.

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